molecular formula C22H18N2O3 B11299752 N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]naphthalene-1-carboxamide

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]naphthalene-1-carboxamide

Cat. No.: B11299752
M. Wt: 358.4 g/mol
InChI Key: ZTEJGGQWBWOXHI-UHFFFAOYSA-N
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Description

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a naphthalene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]naphthalene-1-carboxamide typically involves multiple steps One common method includes the condensation of 2-aminophenol with naphthalene-1-carboxylic acid, followed by cyclization to form the benzoxazine ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzoxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the benzoxazine ring, leading to a wide range of derivatives.

Scientific Research Applications

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazine derivatives and naphthalene carboxamides, such as:

  • N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide
  • (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl)prop-2-en-1-one

Uniqueness

What sets N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]naphthalene-1-carboxamide apart is its unique combination of a benzoxazine ring and a naphthalene carboxamide moiety, along with the prop-2-en-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C22H18N2O3/c1-2-12-24-19-13-16(10-11-20(19)27-14-21(24)25)23-22(26)18-9-5-7-15-6-3-4-8-17(15)18/h2-11,13H,1,12,14H2,(H,23,26)

InChI Key

ZTEJGGQWBWOXHI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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